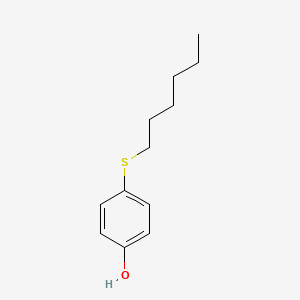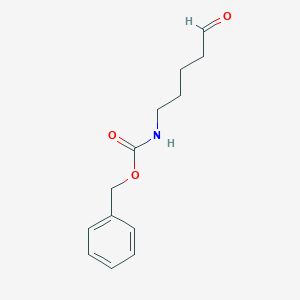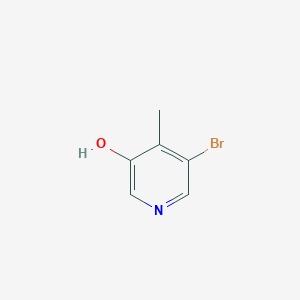
4-(Hexylthio)phenol
Descripción general
Descripción
4-(Hexylthio)phenol is an organic compound characterized by a phenol group substituted with a hexylthio group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Hexylthio)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the hexylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexylthio)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or Fremy’s salt.
Reduction: Quinones formed from oxidation can be reduced back to phenols using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Quinones (e.g., para-benzoquinone).
Reduction: Hydroquinones (e.g., para-hydroxybenzene).
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols depending on the reagents used
Aplicaciones Científicas De Investigación
4-(Hexylthio)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with unique physicochemical properties
Mecanismo De Acción
The mechanism of action of 4-(Hexylthio)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the hexylthio group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate biological activities, such as enzyme inhibition and free radical scavenging .
Comparación Con Compuestos Similares
Similar Compounds
4-Hexylresorcinol: A phenolic compound with a hexyl group on the fourth carbon atom of the resorcinol ring.
4-Hexylphenol: A phenolic compound with a hexyl group directly attached to the benzene ring.
Uniqueness
4-(Hexylthio)phenol is unique due to the presence of the hexylthio group, which imparts distinct chemical and biological properties compared to other similar compounds. The sulfur atom in the hexylthio group can participate in additional interactions, such as noncovalent bonding, which can influence the compound’s reactivity and functionality .
Propiedades
IUPAC Name |
4-hexylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZQGAOQDAACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B6326272.png)








![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)


